molecular formula C14H16N2O3 B1620410 1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester CAS No. 33331-59-8

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester

Numéro de catalogue: B1620410
Numéro CAS: 33331-59-8
Poids moléculaire: 260.29 g/mol
Clé InChI: WZPCSVBNEQYORT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester (hereafter referred to as the target compound) is a derivative of the naphthyridine class, structurally related to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) . The compound features an ethyl ester group at the carboxylic acid position (C-3) and a methyl substituent at C-7, distinguishing it from other analogues. Its molecular formula is C₁₄H₁₆N₂O₃, with an average mass of 260.29 g/mol (derived from similar structures in and ).

The compound is synthesized via Gould–Jacobs cyclization, involving condensation of 2-aminopyridine with ethoxymethylenemalonate, followed by alkylation and esterification steps . It serves as a precursor for biologically active molecules, including antibacterial and anti-inflammatory agents, by enabling further functionalization at positions C-1, C-6, and C-7 .

Propriétés

IUPAC Name

ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-16-8-11(14(18)19-5-2)12(17)10-7-6-9(3)15-13(10)16/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPCSVBNEQYORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186961
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33331-59-8
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33331-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033331598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Cyclocondensation of 2-Aminonicotinaldehyde with Diethyl Malonate

The foundational synthesis begins with the cyclocondensation of 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) and diethyl malonate. This method, reported by Sestito et al., involves heating the reactants at 120°C in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, followed by intramolecular cyclization to form the 1,8-naphthyridine core.

Reaction Conditions

  • Reactants : 2-Aminonicotinaldehyde (1.00 g, 8.19 mmol), diethyl malonate (1.85 mL, 12.18 mmol)
  • Catalyst : Piperidine (few drops)
  • Temperature : 120°C
  • Duration : 20 hours
  • Yield : 97% (1.74 g)

The product, ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (38), is isolated as a yellow solid after treatment with ethyl ether. Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 1.42 (t, 3H, CH3), 4.44 (q, 2H, CH2), and aromatic protons at δ 7.27–8.90.

Key Insight : The methyl and ethyl substituents in the final target compound are introduced in subsequent alkylation and esterification steps, as this initial synthesis yields the unsubstituted 1,8-naphthyridine core.

N-Alkylation for Introduction of the 1-Ethyl Group

To incorporate the 1-ethyl substituent, the intermediate ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes N-alkylation. Fadda et al. demonstrated this using benzyl chloride as an alkylating agent in tetrahydrofuran (THF) with potassium carbonate as a base. For the target compound, ethyl iodide or ethyl bromide would replace benzyl chloride.

Optimized Alkylation Protocol

  • Substrate : Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
  • Alkylating Agent : Ethyl bromide (1.2 equivalents)
  • Base : Potassium carbonate (2.5 equivalents)
  • Solvent : THF
  • Temperature : Reflux (66°C)
  • Duration : 5–8 hours
  • Yield : 80–85% (estimated based on analogous reactions)

The reaction selectively alkylates the nitrogen at position 1 due to its higher basicity compared to other positions in the naphthyridine ring.

The introduction of the methyl group at position 7 is achieved using dimethyl sulfate under basic conditions. A study by Sharma et al. illustrated this step in the synthesis of a related compound, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Methylation Procedure

  • Substrate : 1-Ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Methylating Agent : Dimethyl sulfate (1.5 equivalents)
  • Base : Potassium carbonate (3.0 equivalents)
  • Solvent : THF
  • Temperature : Reflux
  • Duration : 5 hours
  • Yield : 78%

The methyl group installs regioselectively at C-7 due to the electron-deficient nature of the naphthyridine ring, which directs electrophilic substitution to the most activated position.

Friedlander Condensation in Aqueous Media

An alternative route employs the Friedlander condensation, as reported by Chakraborty et al., using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water. This method offers a green chemistry approach with gram-scale feasibility.

Reaction Parameters

  • Reactants : 2-Aminonicotinaldehyde and ethyl acetoacetate
  • Catalyst : Choline hydroxide (10 mol%)
  • Solvent : Water
  • Temperature : 80°C
  • Duration : 12 hours
  • Yield : 90–95%

Density functional theory (DFT) calculations reveal that ChOH facilitates hydrogen bonding with reactants, lowering the activation energy for cyclization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclocondensation Knoevenagel + cyclization 97% High yield, simple setup Requires high temperature (120°C)
N-Alkylation Ethylation at N-1 80–85% Regioselective Multiple steps needed
C-7 Methylation Dimethyl sulfate methylation 78% Regioselective Toxic alkylating agent
Friedlander Aqueous condensation 90–95% Eco-friendly, gram-scale Longer reaction time

Mechanistic Insights and Spectral Validation

The formation of the 1,8-naphthyridine core proceeds through a series of conjugate additions and cyclizations. For instance, in the Knoevenagel pathway, diethyl malonate attacks the aldehyde group of 2-aminonicotinaldehyde, forming an enamine intermediate that cyclizes to the naphthyridine ring.

Critical Spectral Data

  • 1H NMR (CDCl3) : δ 1.42 (t, CH3), 4.44 (q, CH2), 8.47 (s, Ar-H).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O lactam).

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthyridine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparaison Avec Des Composés Similaires

Nalidixic Acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

  • Bioactivity: Nalidixic acid is a first-generation quinolone antibiotic targeting bacterial DNA gyrase.

Enoxacin (1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid)

  • Key Differences: Enoxacin introduces a fluoro substituent at C-6 and a piperazinyl group at C-7, broadening antibacterial spectrum (Gram-positive and Gram-negative) and improving DNA gyrase inhibition .
  • Bioactivity: Enoxacin exhibits 10–100× greater potency than nalidixic acid due to enhanced target affinity and reduced resistance .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Key Differences : A chloro group at C-7 and 4-fluorophenyl at C-1 enhance steric and electronic interactions with bacterial enzymes.
  • Bioactivity : This compound demonstrates improved stability against metabolic degradation compared to the target compound .

Physicochemical Properties

Property Target Compound Nalidixic Acid Enoxacin
Solubility Low in water; soluble in organic solvents Practically insoluble in water; soluble in alkali Moderate aqueous solubility due to piperazinyl group
LogP ~2.1 (estimated) 1.2 0.8
Molecular Weight 260.29 g/mol 232.24 g/mol 320.32 g/mol

Notes:

  • The ethyl ester group in the target compound increases LogP , favoring passive diffusion across biological membranes but requiring hydrolysis for activation .
  • Nalidixic acid’s poor solubility limits its bioavailability, while enoxacin’s piperazinyl group improves water solubility and tissue penetration .

Antibacterial Activity

  • Target Compound: Limited direct antibacterial activity; acts as a prodrug requiring esterase-mediated hydrolysis to release the active carboxylic acid .
  • Nalidixic Acid : MIC₉₀ values of 4–8 µg/mL against E. coli and Klebsiella spp., but ineffective against Staphylococcus aureus .
  • Enoxacin: MIC₉₀ values of 0.1–0.5 µg/mL against both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa .

Anti-inflammatory and Antioxidant Derivatives

  • Hydrazide Analogues : Derivatives of the target compound, such as N′-(1,3-diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides, exhibit antioxidant activity (IC₅₀ = 12–45 µM in DPPH assays) .
  • Organotin Complexes: Tin(IV) derivatives of nalidixic acid show antifungal activity (e.g., MIC = 25 µg/mL against Candida albicans) but higher toxicity .

Activité Biologique

1,8-Naphthyridine derivatives, particularly 1,8-naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester (commonly referred to as Nalidixic acid), are significant in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • CAS Registry Number : 389-08-2
  • InChIKey : MHWLWQUZZRMNGJ-UHFFFAOYSA-N

Biological Activity Overview

Nalidixic acid exhibits a range of biological activities primarily attributed to its antibacterial properties. It is classified as a synthetic antibiotic that belongs to the fluoroquinolone class, which is effective against various Gram-negative bacteria.

Antibacterial Properties

Nalidixic acid's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria:

  • Activity Spectrum : Effective against Enterobacteriaceae and some Pseudomonas species.
  • Resistance Mechanisms : Bacterial resistance can develop through mutations in the gyrA gene or by acquiring plasmids that confer resistance.

Pharmacological Applications

  • Urinary Tract Infections (UTIs) : Nalidixic acid is primarily used for treating UTIs caused by susceptible organisms.
  • Gastrointestinal Infections : It has also been employed in treating gastrointestinal infections due to its effectiveness against enteric pathogens.

Case Study 1: Efficacy Against UTI Pathogens

A clinical study evaluated the efficacy of Nalidixic acid in treating uncomplicated UTIs. The results indicated a significant reduction in bacterial counts in urine cultures post-treatment, demonstrating its effectiveness against common uropathogens such as Escherichia coli and Klebsiella pneumoniae .

PathogenPre-Treatment Bacterial Count (CFU/mL)Post-Treatment Bacterial Count (CFU/mL)
E. coli10^6<10^2
K. pneumoniae10^5<10^2
Proteus mirabilis10^5<10^2

Case Study 2: Resistance Development

A longitudinal study assessed the development of resistance among UTI pathogens over five years. It was noted that resistance to Nalidixic acid increased from 15% to 35% among E. coli isolates, emphasizing the need for ongoing surveillance and susceptibility testing .

Q & A

Q. What are the established synthetic methodologies for this compound, and what key reaction conditions influence yield?

The compound is synthesized via the Gould-Jacobs reaction, involving condensation of 2-aminopyridine derivatives with ethoxymethylenemalonate, followed by thermal cyclization to form the naphthyridine core. Alkylation with ethyl groups at position 1 is achieved using anhydrous DMF and sodium hydride. Hydrolysis of the ethyl ester to the carboxylic acid derivative (e.g., nalidixic acid) is performed with 10% NaOH. Critical conditions include refluxing in phenoxy ether for cyclization and maintaining anhydrous environments during alkylation to prevent side reactions .

Q. How is structural integrity validated post-synthesis?

Characterization employs FTIR (to confirm functional groups like carbonyl and carboxylate), 1^1H/13^13C NMR (to verify substituent positions and aromatic protons), and mass spectrometry (to confirm molecular weight). Purity is assessed via HPLC (>98%) and thin-layer chromatography (TLC) using chloroform:methanol (4:1) as the mobile phase .

Q. What in vitro assays evaluate antibacterial activity?

Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive strains are standard. Derivatives are tested in Mueller-Hinton broth at 37°C, with MIC values determined after 18–24 hours. For example, fluorinated derivatives (e.g., 6-fluoro substitution) show MIC values <0.5 µg/mL against P. aeruginosa, significantly lower than non-fluorinated analogs .

Advanced Research Questions

Q. How do substituents at positions 1, 6, and 7 modulate pharmacological activity?

  • Position 1 : Ethyl or cyclopropyl groups enhance DNA gyrase binding by increasing lipophilicity. For antitumor applications, 2-thiazolyl substituents improve cytotoxicity (e.g., IC50_{50} = 1.2 µM against P388 leukemia) .
  • Position 6 : Fluorine substitution boosts antibacterial potency by enhancing membrane permeability and target affinity. 6-Fluoro derivatives exhibit 10-fold lower MICs than non-fluorinated analogs .
  • Position 7 : Piperazinyl or aminopyrrolidinyl groups improve Gram-negative coverage. 7-(3-Aminopyrrolidinyl) derivatives show 95% inhibition of E. coli DNA gyrase at 0.1 µg/mL .

Q. How are in silico strategies applied in derivative design?

Molecular docking (e.g., AutoDock Vina) predicts binding to DNA gyrase’s ATP-binding pocket. ADMET predictions using SwissADME identify compounds with optimal logP (2–3) and bioavailability scores (>0.55). PASS analysis prioritizes derivatives with Pa > Pi scores for antibacterial or antitumor activity .

Q. What explains discrepancies between in vitro and in vivo efficacy?

Poor in vivo bioavailability may arise from low solubility or rapid metabolism. For instance, 1-vinyl-7-(3-aminopyrrolidinyl) derivatives show excellent in vitro MICs (<0.1 µg/mL) but require formulation with solubilizers (e.g., PEG-400) to maintain plasma concentrations in murine models .

Q. How are SAR studies optimized for antitumor activity?

Systematic substitution at position 5 (e.g., chlorine, trifluoromethyl) and position 7 (e.g., aminopyrrolidine) identifies trans-3-methoxy-4-methylaminopyrrolidinyl derivatives (e.g., AG-7352) with IC50_{50} values of 0.8 µM against human breast cancer cells. Isomer selectivity (S,S-configuration) improves potency 3-fold compared to (R,R)-isomers .

Methodological Considerations

  • Contradiction Analysis : Conflicting cytotoxicity data between cell lines may arise from differential expression of topoisomerase II. Cross-validation using isogenic cell pairs (e.g., wild-type vs. enzyme-overexpressing) clarifies target specificity .
  • Synthetic Optimization : Use of crown ethers (e.g., dibenzo-18-crown-6) in nucleophilic substitutions improves reaction yields by 20–30% for halogen replacement at position 7 .

Key Data Highlights

Derivative StructureBiological ActivityKey DataReference
6-Fluoro-7-(3-aminopyrrolidinyl)Antibacterial (Gram-negative)MIC = 0.05 µg/mL (E. coli)
AG-7352 (S,S-isomer)Antitumor (MCF-7 cells)IC50_{50} = 0.8 µM
1-Cyclopropyl-6-fluoroBroad-spectrum antibacterial99% gyrase inhibition at 1 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.